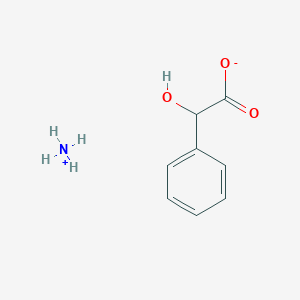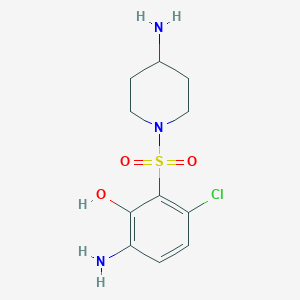
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol
Overview
Description
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol is a complex organic compound that features a piperidine ring, a sulfonamide group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorophenol with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-aminopiperidine under controlled conditions to form the piperidinyl sulfonamide. Finally, the amino group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The piperidine ring and chlorophenol moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-methylphenol
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-bromophenol
- 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-fluorophenol
Uniqueness
What sets 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.
Properties
Molecular Formula |
C11H16ClN3O3S |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol |
InChI |
InChI=1S/C11H16ClN3O3S/c12-8-1-2-9(14)10(16)11(8)19(17,18)15-5-3-7(13)4-6-15/h1-2,7,16H,3-6,13-14H2 |
InChI Key |
ZSUVYZKDZKEFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl-(5-methyl-1H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B8568953.png)
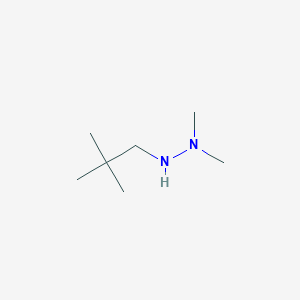

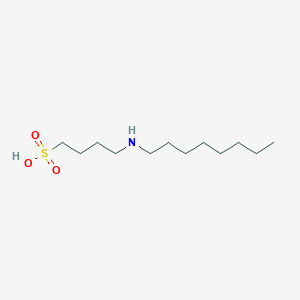

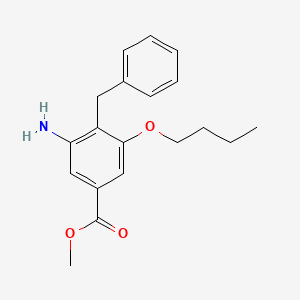
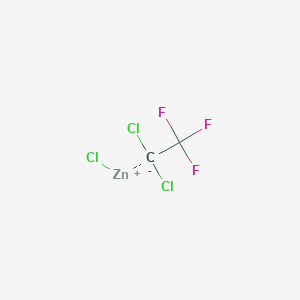
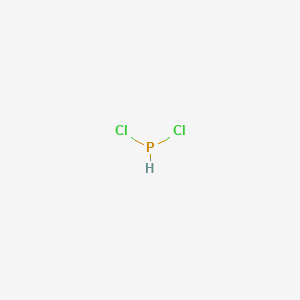
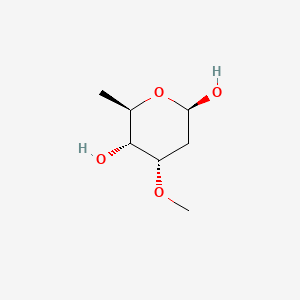
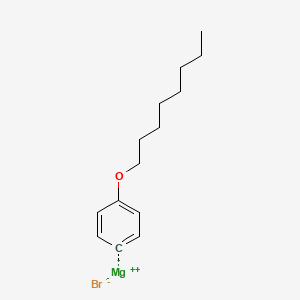
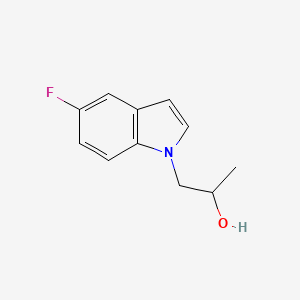
![6-[4-(2-Hydroxybenzoylamino)benzoylamino]hexanoic acid](/img/structure/B8569027.png)
![Propanedioic acid, [(2-chlorophenyl)methylene]-, diethyl ester](/img/structure/B8569034.png)
